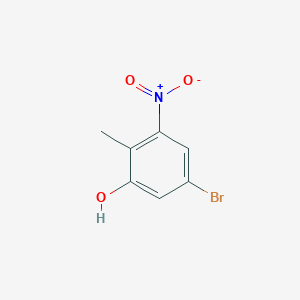

5-Bromo-2-methyl-3-nitrophenol

Description

Contextualization within Halogenated Nitro-Aromatic Systems

Halogenated nitro-aromatic compounds are a class of organic molecules that contain both one or more halogen atoms and one or more nitro groups attached to an aromatic ring. These compounds are of significant interest in organic synthesis due to their versatile reactivity. The presence of both electron-withdrawing nitro groups and halogens allows for a range of chemical transformations, making them key building blocks for various industrial products, including dyes, pharmaceuticals, and explosives. nih.gov The selective hydrogenation of halogenated nitroaromatics is a particularly important industrial process. acs.org

Significance of Bromine Functionality in Organic Synthesis

Bromination is a fundamental transformation in organic chemistry, and bromo-organic compounds are widely used as intermediates in the production of pharmaceuticals and agrochemicals. acs.orgnih.gov The bromine atom can be introduced into organic molecules through various methods, including electrophilic substitution of aromatic compounds and addition to alkenes. acs.orgyoutube.com Molecular bromine is a common brominating agent, though safer, solid bromine carriers have been developed due to the hazardous nature of elemental bromine. acs.orgnih.gov The presence of a bromine atom on an aromatic ring can influence its reactivity and provide a handle for further functionalization through reactions like nucleophilic aromatic substitution.

Role of the Nitro Group in Aromatic Reactivity and Electronic Structure

The nitro group (NO₂) is a potent electron-withdrawing group, which significantly impacts the chemical properties of an aromatic ring. wikipedia.orgnumberanalytics.com This electron-withdrawing nature deactivates the aromatic ring towards electrophilic aromatic substitution, making such reactions slower. csbsju.edunumberanalytics.com However, it directs incoming electrophiles to the meta position. csbsju.edu Conversely, the nitro group facilitates nucleophilic aromatic substitution by stabilizing the negatively charged intermediate. wikipedia.orgnumberanalytics.com The nitro group itself can undergo various reactions, most notably reduction to an amino group (NH₂), which is a key transformation in the synthesis of many organic compounds. masterorganicchemistry.com This reduction converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com

Phenolic Motifs as Foundational Structures in Research Chemistry

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are ubiquitous in nature and have been extensively studied. nih.govresearchgate.netijhmr.com They serve as fundamental building blocks in the synthesis of a wide array of more complex molecules. researchgate.net The hydroxyl group is activating and directs incoming electrophiles to the ortho and para positions. The acidity of the phenolic proton and the ability of the hydroxyl group to participate in hydrogen bonding are key to their chemical behavior. Phenolic compounds are known for a variety of biological activities, including antioxidant and anti-inflammatory properties. ijhmr.comresearchgate.net

Overview of Research Trajectories for Complex Phenolic Compounds

Research into complex phenolic compounds is a dynamic and expanding field, driven by their potential applications in medicine, materials science, and food chemistry. nih.govmdpi.comrsc.org Current research often focuses on several key areas:

Synthesis and Functionalization: Developing novel and efficient methods for the synthesis of complex phenols with specific substitution patterns is a primary goal. This includes the exploration of new catalysts and reaction conditions to achieve high selectivity and yield.

Biological Activity: A significant portion of research is dedicated to investigating the biological properties of complex phenolic compounds. nih.govresearchgate.net This includes screening for antioxidant, antimicrobial, anticancer, and anti-inflammatory activities. mdpi.comresearchgate.net Understanding the structure-activity relationship is crucial for designing new therapeutic agents. ijhmr.com

Material Science: Phenolic compounds are being explored as components in the development of new materials. Their ability to form complexes with metal ions and interact with proteins is being harnessed to create novel encapsulants, sensors, and functional food ingredients. mdpi.comrsc.org

Environmental and Green Chemistry: There is a growing emphasis on developing sustainable methods for the synthesis and application of phenolic compounds. This includes the use of renewable resources, greener solvents, and catalytic methods to minimize environmental impact. nih.gov

Interactive Data Table: Properties of 5-Bromo-2-methyl-3-nitrophenol

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 864550-41-4 |

| Molecular Formula | C₇H₆BrNO₃ |

| Molecular Weight | 232.03 g/mol |

| Canonical SMILES | Cc1c(O)cc(Br)cc1N+[O-] |

| InChI Key | KDUWLYPHIKTHCV-UHFFFAOYSA-N |

| Purity | 97% |

| LogP | 2.89 |

| Hydrogen Bond Acceptors | 3 |

Data sourced from Fluorochem fluorochem.co.uk

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-2-methyl-3-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-4-6(9(11)12)2-5(8)3-7(4)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUWLYPHIKTHCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1O)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646177 | |

| Record name | 5-Bromo-2-methyl-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864550-41-4 | |

| Record name | 5-Bromo-2-methyl-3-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864550-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methyl-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 2 Methyl 3 Nitrophenol

Strategies for Regioselective Halogenation of Phenolic Substrates

The introduction of a bromine atom at a specific position on a phenolic ring is a critical step in the synthesis of 5-bromo-2-methyl-3-nitrophenol. This requires a thorough understanding of electrophilic aromatic substitution mechanisms and the directing effects of the substituents on the phenol (B47542) core.

Direct Bromination Approaches on Phenol Derivatives

Direct bromination of phenolic compounds is a common method for introducing a bromine atom onto the aromatic ring. This electrophilic aromatic substitution reaction typically employs molecular bromine (Br₂) as the brominating agent. The high reactivity of the phenol ring, due to the activating hydroxyl group, often necessitates careful control of reaction conditions to prevent polybromination. ocr.org.uk

In the context of synthesizing this compound, one synthetic route involves the bromination of 2-methyl-3-nitrophenol (B1294317). This reaction is typically carried out using molecular bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). The use of a less toxic solvent like tetrachloroethylene (B127269) can improve reaction efficiency and simplify purification.

An alternative approach involves the initial bromination of 2-methylphenol (o-cresol). The direct bromination of o-cresol (B1677501) can lead to a mixture of products due to the activating and ortho-, para-directing effects of both the hydroxyl and methyl groups. stackexchange.comguidechem.com To achieve regioselectivity, specific brominating agents and conditions are employed. For instance, the use of N-bromosuccinimide (NBS) in acetonitrile (B52724) can favor the formation of 5-bromo-2-methylphenol (B1354613).

| Starting Material | Brominating Agent | Catalyst/Solvent | Product | Yield | Reference |

| 2-methyl-3-nitrophenol | Br₂ | FeBr₃ / Tetrachlorethylene | This compound | 65-70% | |

| 2-methylphenol | NBS | Acetonitrile | 5-Bromo-2-methylphenol | Suboptimal (part of a multi-step synthesis) | |

| p-cresol | Br₂/FeBr₃ | Not specified | 2-bromo-4-methylphenol | Not specified | askfilo.com |

| p-cresol | Br₂/CCl₄ | Not specified | 2-bromo-4-methylphenol | Not specified | askfilo.com |

Ortho- and Para-Directing Effects of the Phenolic Hydroxyl Group on Bromination

The hydroxyl group of a phenol is a strongly activating and ortho-, para-directing group in electrophilic aromatic substitution reactions. stackexchange.comlibretexts.org This is due to the ability of the oxygen's lone pairs to donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during the substitution at the ortho and para positions. stackexchange.com The methyl group is also an activating, ortho-, para-directing group, albeit weaker than the hydroxyl group.

In the bromination of 2-methylphenol, the directing effects of both the hydroxyl and methyl groups must be considered. The hydroxyl group at position 1 and the methyl group at position 2 work in concert to direct incoming electrophiles. The hydroxyl group strongly directs to positions 4 (para) and 6 (ortho), while the methyl group directs to positions 4 (para) and 6 (ortho). The position para to the strongly activating hydroxyl group (position 4) is sterically accessible and electronically favored, often leading to the formation of 4-bromo-2-methylphenol (B185452) as a significant product. However, the formation of other isomers is possible, necessitating careful control over reaction conditions to achieve the desired regioselectivity for 5-bromo-2-methylphenol, where the bromine is at the 5-position. The synthesis of 5-bromo-2-methylphenol as a precursor highlights the challenge of overcoming the inherent directing effects to achieve substitution at the less favored meta position relative to the hydroxyl group.

Introduction of the Nitro Group into Substituted Aromatic Rings

The introduction of a nitro group is a fundamental transformation in aromatic chemistry and a key step in the synthesis of this compound.

Nitration Techniques for the Phenol Core

The nitration of phenols is typically achieved using a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). Due to the high reactivity of the phenol ring, the reaction conditions, such as temperature and the concentration of the nitrating agent, must be carefully controlled to avoid over-nitration and the formation of undesired byproducts. quora.comukessays.com

In one synthetic pathway to this compound, 2-methylphenol is first nitrated. This reaction is performed at low temperatures (0–5°C) using a mixture of concentrated sulfuric and nitric acids to yield 2-methyl-3-nitrophenol. Another route involves the nitration of 5-bromo-2-methylphenol under controlled conditions with nitric acid.

Alternative, milder nitrating reagents have also been developed for phenolic compounds to improve regioselectivity and reduce the harshness of the reaction conditions. These include the use of metal nitrates, such as copper(II) nitrate (B79036) trihydrate, in solvents like tetrahydrofuran. semanticscholar.org

| Starting Material | Nitrating Agent | Conditions | Major Product(s) | Yield | Reference |

| 2-methylphenol | HNO₃ / H₂SO₄ | 0–5°C | 2-methyl-3-nitrophenol | 68–72% | |

| Phenol | Dilute HNO₃ | Low temperature (298 K) | Mixture of o- and p-nitrophenol | Not specified | quora.com |

| Phenol | Concentrated HNO₃ | Not specified | 2,4,6-trinitrophenol (Picric Acid) | Not specified | quora.com |

| 2-methylphenol | Cu(NO₃)₂·3H₂O / THF | 60°C or reflux | Mono-nitro substituted phenols | 67-90% | semanticscholar.org |

Control over Nitration Position in Multi-Substituted Aromatics

Controlling the position of nitration in an aromatic ring that already contains multiple substituents is a significant challenge in synthetic organic chemistry. chemrxiv.org The regiochemical outcome is determined by the combined directing effects of the existing groups. In the case of synthesizing this compound from 5-bromo-2-methylphenol, the directing effects of the hydroxyl, methyl, and bromo groups must be considered.

The hydroxyl group is a strong ortho-, para-director, the methyl group is a weaker ortho-, para-director, and the bromo group is a deactivating ortho-, para-director. In 5-bromo-2-methylphenol, the hydroxyl group at C1 directs towards C2 (occupied), C4, and C6. The methyl group at C2 directs towards C3, C5 (occupied), and C1 (occupied). The bromine at C5 directs towards C2 (occupied), C4, and C6. The positions activated by the powerful hydroxyl group (C4 and C6) would be the expected sites of nitration. However, to obtain the desired 3-nitro product, the nitration must occur at the position meta to the hydroxyl group and ortho to the methyl group. This highlights the complexity of predicting and controlling regioselectivity in such systems. The synthesis via nitration of 5-bromo-2-methylphenol is reported to have suboptimal yields, suggesting that achieving nitration at the C3 position is challenging due to the competing directing effects.

Methylation Approaches for the Aromatic Scaffold

While the primary focus is on the synthesis of this compound, it is relevant to consider methylation as a general strategy for modifying phenolic scaffolds. Methylation of the phenolic hydroxyl group can be a key step in various synthetic sequences.

A common and efficient method for the methylation of phenols is the use of dimethyl sulfate (B86663) ((CH₃)₂SO₄). wikipedia.org This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, which deprotonates the phenol to form the more nucleophilic phenoxide ion. tandfonline.comgoogle.com The phenoxide then attacks the dimethyl sulfate in an Sₙ2 reaction to form the corresponding methyl ether. wikipedia.org This method is widely used due to the low cost and high reactivity of dimethyl sulfate. wikipedia.org Microwave irradiation in a solventless system using dimethyl sulfate supported on basic alumina (B75360) has also been reported as a mild and efficient method for the O-methylation of phenols. tandfonline.com

Another approach to introduce a methyl group onto an aromatic ring is the Friedel-Crafts alkylation. wikipedia.org However, this method is generally not suitable for highly deactivated rings, such as those containing a nitro group, and can be prone to polysubstitution and rearrangement reactions. wikipedia.orglscollege.ac.in For these reasons, direct methylation of a pre-functionalized nitrophenol ring via Friedel-Crafts is not a preferred synthetic route.

| Substrate Type | Methylating Agent | Conditions | Product Type | Reference |

| Phenols, Amines, Thiols | Dimethyl sulfate | Base (e.g., NaOH, KOH) | Methylated products | wikipedia.org |

| Phenols, Naphthols | Dimethyl sulfate / Basic alumina | Microwave, solvent-free | Methyl ethers | tandfonline.com |

| Phenolic compounds | Trimethyl phosphate | Not specified | Methylated phenols | google.com |

Directed Methylation Reactions on Phenol Derivatives

The synthesis of substituted phenols often requires precise control over the introduction of functional groups. In the context of this compound, the methyl group is typically incorporated from the starting material, such as o-cresol (2-methylphenol). who.int However, directed methylation of phenol derivatives is a significant strategy in organic synthesis. For instance, the methylation of phenols can be achieved using various reagents in the presence of catalysts. who.int While direct methylation of a pre-brominated and nitrated phenol is not the primary route for this specific compound, the principles of directed methylation are foundational. For example, the O-methylation of phenols followed by other transformations is a common tactic to protect the hydroxyl group or to influence the regioselectivity of subsequent reactions. researchgate.net In related chemistries, direct on-column methylation using reagents like methylammonium (B1206745) or sulfonium (B1226848) salts has been established for the derivatization of phenols for analytical purposes. researchgate.net

Convergent and Divergent Synthetic Pathways to this compound

The construction of polysubstituted aromatic rings like this compound can be approached through various synthetic plans, including both sequential (divergent) and convergent strategies. libretexts.org The choice of pathway depends on the availability of starting materials, reaction efficiency, and the desired regiochemical outcome.

Sequential Functional Group Introduction (e.g., nitration-bromination-methylation)

A common and direct pathway to this compound involves the sequential introduction of the nitro and bromo groups onto a pre-existing methylphenol scaffold. This linear approach begins with a commercially available starting material and builds complexity step-by-step.

Step 1: Nitration of 2-Methylphenol (o-Cresol) The synthesis typically starts with the nitration of 2-methylphenol. The hydroxyl and methyl groups on the aromatic ring direct the electrophilic substitution. The reaction is carefully controlled to favor the introduction of the nitro group at the meta-position relative to the hydroxyl group. This is achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures (0–5°C) to prevent over-nitration.

Step 2: Bromination of 2-Methyl-3-nitrophenol The intermediate, 2-methyl-3-nitrophenol, is then subjected to electrophilic bromination. The bromine atom is introduced at the para-position relative to the strongly activating hydroxyl group. This reaction can be performed using molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃).

An alternative sequential approach involves brominating 2-methylphenol first, followed by nitration. However, this route often leads to lower regioselectivity and suboptimal yields (around 45–50%) due to competing directing effects of the hydroxyl and methyl groups.

Below is a table summarizing the reaction conditions for the primary sequential synthesis.

Interactive Data Table: Sequential Synthesis of this compound| Step | Reactant | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 1. Nitration | 2-Methylphenol | HNO₃, H₂SO₄ | Excess H₂SO₄ | 0–5°C | 68–72% |

| 2. Bromination | 2-Methyl-3-nitrophenol | Br₂, FeBr₃ | Tetrachlorethylene | 60–70°C | 65–70% |

Utilization of Specific Precursors (e.g., substituted nitrotoluenes or aminophenols)

Synthesizing this compound can also be achieved by modifying precursors that already contain some of the necessary functional groups. A notable example involves starting with a substituted aminotoluene.

One such pathway begins with 2-methyl-6-nitroaniline. In a reported synthesis, this precursor is diazotized using nitrous acid, and the resulting diazonium salt is subjected to a phenol boil to replace the amino group with a hydroxyl group, yielding 2-methyl-6-nitrophenol (B87177). google.com While this specific literature example does not include the bromination step, it illustrates the utility of an aminophenol-type precursor. To arrive at the final product, this 2-methyl-6-nitrophenol intermediate would then undergo bromination, similar to the method described previously.

Another potential precursor is 5-bromo-2-methyl-3-nitroaniline (B1288189) (2-amino-4-bromo-6-nitrotoluene). nih.gov This compound could theoretically be converted to the target phenol via a diazotization reaction followed by hydrolysis.

Application of Sandmeyer-Type Reactions for Bromine Incorporation

The Sandmeyer reaction is a powerful method for introducing halides into an aromatic ring starting from an aryl amine. wikipedia.orgbyjus.com This reaction proceeds via the formation of a diazonium salt, which is then displaced by a nucleophile, such as a bromide ion, in the presence of a copper(I) salt catalyst. wikipedia.orgnih.gov

For the synthesis of this compound, this method would involve an amino-substituted precursor, such as 5-amino-2-methyl-3-nitrophenol. The synthetic sequence would be:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HBr) at low temperatures to form the corresponding diazonium salt.

Displacement: The diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst. This facilitates the displacement of the diazonium group (-N₂) by a bromide ion, yielding the final aryl bromide product. commonorganicchemistry.com

Interactive Data Table: Sandmeyer Reaction Precursor and Reagents

| Precursor | Step 1 Reagents (Diazotization) | Step 2 Reagents (Displacement) | Product |

|---|---|---|---|

| 5-Amino-2-methyl-3-nitrophenol | NaNO₂, HBr | CuBr | This compound |

Catalytic Systems in the Synthesis of this compound and its Analogs

Modern organic synthesis heavily relies on catalytic systems to improve reaction efficiency, selectivity, and scope. While classical methods are effective for the synthesis of this compound, catalytic approaches are crucial for creating analogs and for performing more complex transformations.

Palladium-Catalyzed Cross-Coupling Strategies for Aromatic Bromides (e.g., Suzuki-Miyaura coupling of related compounds)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net For a molecule like this compound, the bromine atom serves as a versatile handle for such transformations, allowing for the synthesis of a wide array of derivatives.

The Suzuki-Miyaura coupling, for instance, involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide (such as an aryl bromide) in the presence of a palladium catalyst and a base. researchgate.netsigmaaldrich.com While this reaction would modify this compound rather than synthesize it, it is a key strategy for creating analogs.

General Suzuki-Miyaura Reaction Scheme for an Aromatic Bromide: Ar-Br + Ar'-B(OH)₂ --(Pd catalyst, Base)--> Ar-Ar'

In this context, this compound could be coupled with various aryl or vinyl boronic acids to replace the bromine atom with a new carbon-based substituent. The success of such reactions depends on the choice of catalyst, ligands, base, and reaction conditions. sigmaaldrich.comrsc.org These reactions are tolerant of many functional groups, including nitro groups, making them highly applicable for the derivatization of complex molecules. researchgate.netrsc.org The development of diverse palladium catalysts and ligands has enabled these couplings to be performed under increasingly mild conditions. sigmaaldrich.comnih.gov

Mechanistic Considerations for Catalyzed Transformations

The synthesis of this compound relies on catalyzed electrophilic aromatic substitution reactions. The mechanisms for both the nitration and bromination steps involve the generation of a potent electrophile, which then attacks the electron-rich aromatic ring.

Mechanism of Catalyzed Nitration: The nitration of 2-methylphenol is catalyzed by concentrated sulfuric acid. The mechanism proceeds in two main stages:

Formation of the Electrophile: Sulfuric acid, being a stronger acid than nitric acid, protonates the nitric acid. This is followed by the loss of a water molecule to generate the highly reactive nitronium ion (NO₂⁺), which serves as the active electrophile. minia.edu.eg

Electrophilic Attack: The nitronium ion attacks the π-electron system of the 2-methylphenol ring. This step is rate-determining and results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or benzenonium ion. msu.edu A water molecule then acts as a weak base, removing a proton from the carbon atom bearing the new nitro group, which restores the aromaticity of the ring to yield 2-methyl-3-nitrophenol. minia.edu.eg

Mechanism of Catalyzed Bromination: The subsequent bromination of 2-methyl-3-nitrophenol is a classic example of electrophilic aromatic substitution catalyzed by a Lewis acid. msu.edu

Formation of the Electrophile: The Lewis acid catalyst, typically iron(III) bromide (FeBr₃), interacts with molecular bromine (Br₂). This interaction polarizes the Br-Br bond, creating a more potent electrophile, sometimes represented as a Br⁺ species complexed with the catalyst (Br-Br-FeBr₃). minia.edu.eg This complex makes one of the bromine atoms significantly more electrophilic.

Electrophilic Attack and Sigma Complex Formation: The electron-rich aromatic ring of 2-methyl-3-nitrophenol attacks the electrophilic bromine atom of the Br₂-FeBr₃ complex. This forms a new C-Br bond and generates a resonance-stabilized sigma complex (benzenonium intermediate), temporarily disrupting the ring's aromaticity. minia.edu.egmsu.edu The positive charge of this intermediate is delocalized across the ring.

Rearomatization: In the final, fast step, the [FeBr₄]⁻ complex, formed in the previous step, acts as a base and abstracts a proton from the carbon atom where the bromine has attached. minia.edu.eg This restores the stable aromatic system and regenerates the FeBr₃ catalyst, yielding the final product, this compound. minia.edu.egmsu.edu

The regioselectivity of this bromination is critically controlled by the existing substituents. The hydroxyl group (-OH) is a powerful activating ortho-, para-director, meaning it strongly favors substitution at the positions ortho and para to it. The nitro group (-NO₂) is a strong deactivating, meta-director. The bromine atom is therefore directed to the C5 position, which is para to the hydroxyl group and meta to the nitro group, leading to the specific formation of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 2 Methyl 3 Nitrophenol

Vibrational Spectroscopy Analysis

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to their characteristic vibrations. For 5-Bromo-2-methyl-3-nitrophenol, the FT-IR spectrum is expected to exhibit a series of distinct bands corresponding to the hydroxyl (-OH), methyl (-CH₃), nitro (-NO₂), and bromo (-Br) substituents, as well as the vibrations of the aromatic ring.

The O-H stretching vibration of the phenolic hydroxyl group typically appears as a broad band in the region of 3200-3600 cm⁻¹. pressbooks.pub The C-H stretching vibrations of the methyl group are anticipated in the 2850-3000 cm⁻¹ range. The aromatic C-H stretching vibrations are expected to be observed around 3000-3100 cm⁻¹.

The nitro group gives rise to two characteristic stretching vibrations: an asymmetric stretching band typically found between 1500 and 1570 cm⁻¹ and a symmetric stretching band in the 1300-1370 cm⁻¹ region. nih.gov The C-N stretching vibration is generally weaker and appears at lower frequencies.

Vibrations of the benzene (B151609) ring, including C-C stretching, are expected in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the phenol (B47542) group is typically observed around 1200-1260 cm⁻¹. The C-Br stretching vibration is expected at a lower wavenumber, generally in the 500-650 cm⁻¹ range, due to the heavier mass of the bromine atom.

Table 1: Predicted FT-IR Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| O-H Stretch | Phenolic -OH | 3200-3600 (broad) |

| C-H Stretch | Aromatic | 3000-3100 |

| C-H Stretch | Methyl (-CH₃) | 2850-3000 |

| NO₂ Asymmetric Stretch | Nitro (-NO₂) | 1500-1570 |

| C-C Stretch | Aromatic Ring | 1400-1600 |

| NO₂ Symmetric Stretch | Nitro (-NO₂) | 1300-1370 |

| C-O Stretch | Phenolic | 1200-1260 |

| C-Br Stretch | Bromo | 500-650 |

Note: These are predicted frequency ranges based on characteristic group frequencies for similar compounds.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric stretching vibration of the nitro group is expected to be a strong band. The aromatic ring vibrations, particularly the ring breathing modes, also typically show strong Raman scattering. The C-Br stretching vibration is also expected to be Raman active. In contrast, the O-H stretching vibration is generally weak in Raman spectra.

Table 2: Predicted Raman Active Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| C-H Stretch | Aromatic | 3000-3100 |

| C-H Stretch | Methyl (-CH₃) | 2850-3000 |

| NO₂ Symmetric Stretch | Nitro (-NO₂) | 1300-1370 (strong) |

| Aromatic Ring Breathing | Aromatic Ring | ~1000 |

| C-Br Stretch | Bromo | 500-650 |

Note: These are predicted frequency ranges based on characteristic group frequencies for similar compounds.

For related molecules like 3-methyl-2-nitrophenol (B1664609) and other substituted phenols, studies have shown a good correlation between the experimental and scaled theoretical vibrational frequencies. nih.gov Discrepancies between experimental and theoretical values can arise from factors such as the phase of the sample (solid, liquid, or gas), intermolecular interactions in the solid state, and the limitations of the computational methods used. A scaling factor is often applied to the calculated frequencies to improve the agreement with experimental data. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of this compound is expected to provide distinct signals for the aromatic protons, the methyl protons, and the phenolic hydroxyl proton. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing and electron-donating effects of the substituents on the aromatic ring.

The aromatic region of the spectrum would likely show two signals corresponding to the two non-equivalent aromatic protons. The electron-withdrawing nitro group and bromine atom, along with the hydroxyl group, will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm values). The proton ortho to the nitro group is expected to be the most deshielded.

The methyl group (-CH₃) protons are expected to appear as a singlet at a higher field (lower ppm value) compared to the aromatic protons. The phenolic hydroxyl proton (-OH) typically appears as a broad singlet, and its chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.0 | Doublet, Doublet |

| Methyl-H (-CH₃) | 2.0 - 2.5 | Singlet |

| Phenolic-H (-OH) | 4.0 - 7.0 (variable) | Broad Singlet |

Note: These are predicted chemical shift ranges based on the analysis of similar substituted phenols.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by the nature of the substituents attached to the aromatic ring.

The carbon atom attached to the hydroxyl group (C-OH) is expected to be significantly deshielded and appear at a low field. Similarly, the carbon atoms attached to the nitro group (C-NO₂) and the bromine atom (C-Br) will also be deshielded. The carbon atom of the methyl group (-CH₃) will resonate at a much higher field (lower ppm value).

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-OH | 150 - 160 |

| C-NO₂ | 140 - 150 |

| C-Br | 110 - 120 |

| Aromatic C-H | 115 - 135 |

| Aromatic C-CH₃ | 125 - 135 |

| Methyl (-CH₃) | 15 - 25 |

Note: These are predicted chemical shift ranges based on the analysis of similar substituted phenols.

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

Analysis of Intermolecular Interactions and Crystal Packing

The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor, while the nitro (-NO₂) group, particularly its oxygen atoms, is an effective hydrogen bond acceptor. This facilitates the formation of robust O-H···O hydrogen bonds, which can link molecules into dimers, chains, or more complex networks. Furthermore, weaker C-H···O interactions involving the methyl group or aromatic ring hydrogens can provide additional stability to the crystal lattice.

The bromine atom at the 5-position can participate in halogen bonding (Br···O or Br···N) and other short-range contacts, such as Br···Br interactions. nih.gov These directional forces, though weaker than classical hydrogen bonds, play a significant role in organizing the molecules into layered structures. nih.gov The aromatic ring itself allows for π-π stacking interactions, where the electron-rich π system of one ring interacts with another, typically in a parallel-displaced or T-shaped arrangement. nih.govosti.gov The presence of the electron-withdrawing nitro group and the electron-donating methyl and hydroxyl groups creates a dipole moment across the molecule, leading to dipole-dipole interactions that further influence the crystal packing. The interplay of these forces—strong hydrogen bonds, directional halogen contacts, and dispersive π-π stacking—results in a highly organized, three-dimensional crystalline solid.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a critical tool for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. The nominal molecular weight of the compound is approximately 232.03 g/mol . In a typical mass spectrum, the molecular ion peak (M⁺˙) would be observed, and due to the presence of bromine, a characteristic isotopic pattern would be visible. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, resulting in two peaks of almost equal intensity: the M⁺˙ peak and an M+2 peak. libretexts.org

Electron ionization (EI) would induce fragmentation, providing valuable structural information. Key fragmentation pathways for this molecule would likely include:

Loss of NO₂: A common fragmentation for nitroaromatic compounds, resulting in a fragment ion peak at [M - 46]⁺.

Loss of a Methyl Radical: Alpha cleavage can lead to the loss of a methyl group (CH₃), producing an [M - 15]⁺ ion. libretexts.org

Loss of CO: Phenolic compounds can lose carbon monoxide, leading to an [M - 28]⁺ peak.

Loss of Br: Cleavage of the carbon-bromine bond would result in an [M - 79]⁺ or [M - 81]⁺ ion.

Dehydration: Although less common for phenols than for aliphatic alcohols, loss of a water molecule could potentially occur, giving an [M - 18]⁺˙ peak. libretexts.org

The relative abundance of these fragment ions helps to piece together the molecular structure.

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, often to four or more decimal places. This accuracy allows for the unambiguous determination of the elemental formula of this compound. researchgate.net While standard mass spectrometry might identify a mass of ~231, HRMS can distinguish it from other combinations of atoms that might have the same nominal mass.

For the molecular formula C₇H₆BrNO₃, the exact monoisotopic mass can be calculated with high precision. HRMS techniques like Time-of-Flight (TOF) or Orbitrap can validate this exact mass, confirming the elemental composition and lending a high degree of confidence to the compound's identity. The table below shows predicted exact masses for various adducts of the molecule that could be observed in HRMS.

Interactive Table: Predicted HRMS Data for this compound Filter by adduct type to see the corresponding predicted mass-to-charge ratio (m/z).

| Adduct | Predicted m/z |

|---|---|

| [M-H]⁻ | 229.94583 |

| [M+H]⁺ | 231.96039 |

| [M+Na]⁺ | 253.94233 |

| [M+K]⁺ | 269.91627 |

| [M+NH₄]⁺ | 248.98693 |

Data sourced from computational predictions. uni.lu

Specialized Surface Analysis Techniques

While often used for bulk analysis, specialized techniques can probe the surface characteristics of this compound, which is particularly relevant if the material is to be used in applications like sensors or as a coating. smolecule.com

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can analyze the elemental composition and chemical bonding environments within the top 5-10 nanometers of a material's surface. wikipedia.org For a sample of this compound, an XPS survey scan would detect peaks corresponding to the core-level electrons of carbon (C 1s), oxygen (O 1s), nitrogen (N 1s), and bromine (Br 3d). Hydrogen is not detectable by XPS. wikipedia.org

High-resolution scans of each element's peak would provide information about its chemical state.

C 1s: The carbon peak would be complex, resolvable into components representing C-C/C-H bonds in the aromatic ring and methyl group, C-O from the phenol, and C-N from its attachment to the nitro group.

O 1s: This peak would show distinct signals for the oxygen in the hydroxyl (-OH) group and the oxygens in the nitro (-NO₂) group, due to their different chemical environments.

N 1s: The binding energy of the N 1s peak would be characteristic of a nitro group.

Br 3d: This signal would confirm the presence of bromine and its covalent bond to the aromatic carbon.

XPS is quantitative and would determine the surface elemental ratios, which can be compared to the theoretical stoichiometry of the compound to verify surface purity.

Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDS) is a powerful combination for material characterization. SEM provides high-resolution images of the surface morphology, while EDS analyzes the elemental composition of the sample. surfacesciencewestern.comresearchgate.net

SEM: For this compound, SEM imaging would reveal the morphology of its crystalline form, such as the shape, size, and surface texture of the crystals or powder particles. It can identify features like crystal faces, steps, and any surface defects. surfacesciencewestern.com

EDS: The focused electron beam of the SEM excites atoms in the sample, causing them to emit characteristic X-rays. researchgate.net The EDS detector measures the energy of these X-rays to identify the elements present. For this compound, EDS would detect strong signals for Carbon (C), Oxygen (O), Nitrogen (N), and Bromine (Br). The technique can be used to create elemental maps, which are color-coded images showing the spatial distribution of each element across the sample's surface, confirming a homogeneous distribution in a pure sample. nih.gov

Interactive Table: Expected Elemental Data from Surface Analysis This table shows the expected elements and their atomic percentages based on the compound's formula, which would be verified by techniques like XPS or EDS.

| Element | Symbol | Atomic % (Theoretical) |

|---|---|---|

| Carbon | C | 41.18% |

| Hydrogen | H | 35.29% |

| Bromine | Br | 5.88% |

| Nitrogen | N | 5.88% |

| Oxygen | O | 11.76% |

Note: Hydrogen is not detectable by XPS/EDS.

Computational and Theoretical Investigations of 5 Bromo 2 Methyl 3 Nitrophenol

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, energies, and other characteristics with a high degree of accuracy.

Density Functional Theory (DFT) is a prominent computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. tandfonline.com For 5-Bromo-2-methyl-3-nitrophenol, DFT calculations would find the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule, its ground state geometry. Phenol (B47542) derivatives are often used as subjects for theoretical studies due to their structural characteristics. tandfonline.comniscpr.res.in

The presence of rotatable single bonds, such as those connecting the hydroxyl (-OH) and nitro (-NO₂) groups to the benzene (B151609) ring, means that this compound can exist in various spatial arrangements known as conformations. A conformational analysis, typically performed by systematically rotating these bonds and calculating the energy at each step (a Potential Energy Surface, or PES, scan), is crucial for identifying all possible stable conformers. longdom.orgrsc.orgccspublishing.org.cn The conformer with the absolute lowest energy is the global minimum, representing the most likely structure of the molecule under normal conditions. niscpr.res.in For substituted phenols, intramolecular hydrogen bonding between the hydroxyl and nitro groups can significantly influence the planarity and stability of the most stable conformer. longdom.org

The accuracy of DFT calculations depends heavily on the choice of the exchange-correlation functional and the basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that incorporates a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. longdom.org It is widely used and has been shown to provide a good balance between computational cost and accuracy for a wide range of organic molecules, including phenol derivatives. niscpr.res.inlongdom.orgsci-hub.se

The basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) Pople-style basis set is a popular and robust choice for calculations on molecules containing heteroatoms. niscpr.res.inamu.edu.pl The components of this nomenclature signify:

6-311G : A triple-zeta valence basis set, providing flexibility for describing the valence electrons.

++ : Diffuse functions are added for both heavy atoms and hydrogen atoms. These are important for accurately describing systems with lone pairs, anions, or weak interactions like hydrogen bonds.

(d,p) : Polarization functions are added to heavy atoms (d-functions) and hydrogen atoms (p-functions). These allow for distortion of atomic orbital shapes, which is essential for describing chemical bonding accurately. researchgate.net

This combination, B3LYP/6-311++G(d,p), is frequently employed to calculate optimized geometries, vibrational frequencies, and electronic properties of substituted phenols and related aromatic compounds, yielding results that are generally in good agreement with experimental data. rsc.orgsci-hub.seacs.org

Electronic Structure and Chemical Reactivity Descriptors

Beyond molecular structure, DFT calculations illuminate the electronic properties that govern a molecule's reactivity. Analysis of the frontier molecular orbitals and the electrostatic potential provides a map of how the molecule is likely to interact with other chemical species.

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. nanobe.org The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. The energy of the HOMO is related to the ionization potential (the ease of removing an electron), and the LUMO energy is related to the electron affinity (the ability to accept an electron). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. rsc.org A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. science.gov Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized, which often facilitates intramolecular charge transfer (ICT). rsc.orglongdom.org In substituted nitrophenols, ICT typically occurs from the electron-donating hydroxyl group and the phenyl ring (where the HOMO is often localized) to the electron-withdrawing nitro group (where the LUMO is often localized). longdom.orgnanobe.org

Table 1: Representative FMO Data for Related Substituted Phenols Calculated via DFT Note: These values are for analogous compounds and provide an expected range for this compound. The exact values for the title compound would require specific calculation.

| Compound | Method | E_HOMO (eV) | E_LUMO (eV) | ΔE (eV) | Source |

| 3-methyl-4-nitrophenol | B3LYP/6-311++G(d,p) | -6.91 | -2.71 | 4.20 | niscpr.res.in |

| 2-Nitrophenol (B165410) | B3LYP/6-311++G** | - | - | 4.03 | longdom.org |

| 2,4,6-Nitrophenol | B3LYP/6-311++G(d,p) | -8.11 | -4.41 | 3.70 | longdom.org |

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the total electrostatic potential on the electron density surface of a molecule. longdom.org It provides a guide to the charge distribution, allowing for the prediction of reactive sites for both electrophilic and nucleophilic attacks. sci-hub.se

Different colors on the MEP surface represent different potential values:

Red/Yellow : Regions of negative potential, rich in electrons. These areas are susceptible to electrophilic attack and are typically found around electronegative atoms. For this compound, these would be concentrated on the oxygen atoms of the nitro and hydroxyl groups, and to a lesser extent, the bromine atom. longdom.org

Blue : Regions of positive potential, which are electron-poor. These sites are prone to nucleophilic attack. The most positive region is expected to be around the hydrogen atom of the hydroxyl group. longdom.org

Green : Regions of neutral or near-zero potential, often found over the carbon atoms of the aromatic ring.

The MEP map provides a comprehensive picture of the molecule's reactive surface, highlighting the areas most likely to engage in electrostatic interactions and hydrogen bonding.

Based on the energies of the frontier orbitals, a set of global reactivity descriptors can be calculated to quantify a molecule's reactivity and stability. rsc.orgresearchgate.net These descriptors are derived from conceptual DFT and provide a quantitative basis for chemical behavior.

Chemical Potential (μ): Represents the "escaping tendency" of an electron from a system. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2. More negative values indicate a higher propensity to accept electrons. researchgate.net

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.netrsc.org

Global Softness (S): The reciprocal of hardness (S = 1 / 2η), softness quantifies the ease of electron cloud modification. ccspublishing.org.cn

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is defined as ω = μ² / 2η. A higher electrophilicity index indicates a stronger electrophile. researchgate.netrsc.org

These descriptors provide a powerful framework for comparing the reactivity of different molecules and predicting their behavior in chemical reactions.

Table 2: Representative Global Reactivity Descriptors for a Related Compound Note: These values, calculated for 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, illustrate the typical magnitude of these descriptors. The exact values for this compound would require specific calculation.

| Parameter | Symbol | Formula | Value (eV) | Source |

| Chemical Potential | μ | (E_HOMO + E_LUMO) / 2 | -4.84 | researchgate.net |

| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | 1.66 | researchgate.net |

| Electronegativity | χ | -μ | 4.84 | researchgate.net |

| Electrophilicity Index | ω | μ² / 2η | 7.06 | researchgate.net |

| Softness | S | 1 / 2η | 0.30 | researchgate.net |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method that examines the interactions between filled (donor) and vacant (acceptor) orbitals within a molecule. uni-muenchen.de This analysis provides a quantitative picture of electron delocalization, which is crucial for understanding molecular stability, intramolecular charge transfer (ICT), and hyperconjugative interactions. uni-muenchen.deupb.ro

For this compound, NBO analysis would reveal significant ICT due to the presence of both electron-donating (methyl, hydroxyl) and electron-withdrawing (nitro, bromo) groups on the benzene ring. The primary donor-acceptor interactions stabilizing the molecule would involve the delocalization of electron density from the lone pairs of the oxygen atom of the hydroxyl group and the bromine atom into the antibonding orbitals of the aromatic ring and the nitro group.

Hyperconjugation, a stabilizing interaction involving the overlap of σ-orbitals (like C-H or C-C bonds) with adjacent empty or partially filled p- or π-orbitals, would also be a key feature. In this molecule, hyperconjugative interactions would occur from the σ(C-H) bonds of the methyl group to the π* orbitals of the benzene ring.

The strength of these interactions is quantified by the second-order perturbation energy, E(2). chemscene.com A higher E(2) value indicates a stronger interaction and greater stabilization. In the case of this compound, significant E(2) values would be expected for the following interactions:

LP(O) → π(C-C)*: Delocalization from the oxygen lone pairs to the aromatic ring.

LP(Br) → π(C-C)*: Delocalization from the bromine lone pairs to the aromatic ring.

π(C=C) → π(N-O)*: Charge transfer from the phenyl ring to the nitro group.

σ(C-H) → π(C=C)*: Hyperconjugation from the methyl group to the ring.

These interactions collectively influence the molecule's electronic distribution and reactivity.

Table 1: Illustrative NBO Analysis for Key Interactions in a Substituted Nitrophenol

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O1) | π* (C2-C3) | ~15-25 | Intramolecular Charge Transfer |

| LP (Br) | π* (C4-C5) | ~5-10 | Intramolecular Charge Transfer |

| π (C5-C6) | π* (N1-O2) | ~10-20 | π-conjugation/Charge Transfer |

| σ (C-H)methyl | π* (C1-C2) | ~1-5 | Hyperconjugation |

Note: The values in this table are hypothetical and serve to illustrate the expected magnitude of interactions based on general NBO analyses of similar substituted phenols. Specific calculated values for this compound are not available in the cited literature.

Atomic Charges and Bond Order Analysis

Computational methods can calculate the distribution of electron density within a molecule, assigning partial charges to each atom. This is often achieved through methods like Natural Population Analysis (NPA), which is part of the NBO package. tandfonline.comuni-muenchen.de The atomic charges on this compound would reflect the electronegativity of the atoms and the electron-donating or -withdrawing nature of the substituents.

Oxygen and Bromine Atoms : The oxygen of the hydroxyl group and the bromine atom would possess significant negative charges due to their high electronegativity.

Nitrogen and Associated Oxygens : The nitrogen atom of the nitro group would carry a positive charge, while its associated oxygen atoms would be strongly negative, reflecting the group's powerful electron-withdrawing character.

Carbon Atoms : The carbon atom attached to the hydroxyl group (C1) and the methyl group (C2) would have different charges compared to the one attached to the nitro group (C3). The carbon atoms of the aromatic ring would show a pattern of alternating charges influenced by the cumulative effects of all substituents.

Bond order analysis provides information about the nature of the chemical bonds (single, double, triple). In the aromatic ring of this compound, the C-C bonds would have orders between 1 and 2, indicative of π-electron delocalization. The C-N and N-O bonds of the nitro group would also show partial double bond character due to resonance.

Table 2: Representative Calculated Atomic Charges for this compound

| Atom | Expected Partial Charge (e) |

| O (of -OH) | -0.7 to -0.8 |

| H (of -OH) | +0.4 to +0.5 |

| C (of -CH3) | -0.5 to -0.6 |

| H (of -CH3) | +0.2 to +0.3 |

| N (of -NO2) | +0.9 to +1.1 |

| O (of -NO2) | -0.6 to -0.7 |

| Br | -0.1 to -0.2 |

Note: These values are illustrative, based on typical results for substituted phenols from computational studies, and are not specific experimental or calculated data for the title compound.

Tautomeric Equilibria and Stability Studies

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. researchgate.net For phenolic compounds, the most relevant is enol-keto tautomerism, where the phenolic (enol) form can potentially convert to a cyclohexadienone (keto) form. researchgate.net

Computational Modeling of Enol-Keto Tautomerism and Relative Stabilities

For this compound, the enol form is overwhelmingly more stable than any potential keto tautomers. The aromaticity of the benzene ring provides a large stabilization energy that would be lost in a non-aromatic keto structure. Computational studies on similar phenols consistently show the enol form to be significantly lower in energy. researchgate.net

Theoretical calculations, typically using DFT methods, can quantify this energy difference by optimizing the geometries of both the enol and keto tautomers and calculating their respective electronic energies. ijcce.ac.ir For this compound, the energy difference (ΔE = Eketo - Eenol) would be large and positive, confirming the dominance of the enol tautomer.

Solvent Effects on Tautomeric Preferences

Solvents can influence the position of a tautomeric equilibrium by differentially solvating the tautomers. rsc.orgmdpi.com Polar solvents tend to stabilize more polar tautomers. While the enol form of this compound is expected to be the most stable tautomer in both the gas phase and in various solvents, the relative energy difference between tautomers can be altered by the solvent environment. researchgate.net

Computational models like the Polarizable Continuum Model (PCM) are used to simulate solvent effects. rsc.orgresearchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant. For this compound, increasing the solvent polarity would likely further stabilize the already stable enol form due to its polar O-H bond. The influence of the solvent on the less stable keto tautomers would depend on their specific structures and dipole moments.

Thermochemical and Thermodynamic Property Calculations

Computational chemistry provides a powerful tool for estimating the thermochemical and thermodynamic properties of molecules, such as enthalpies of formation, entropies, and Gibbs free energies. researchgate.netresearchgate.net These calculations are often performed using DFT methods in conjunction with statistical thermodynamics. nih.gov

Standard Enthalpies, Entropies, and Gibbs Free Energies of Formation

The standard enthalpy of formation (ΔfH°), standard entropy (S°), and standard Gibbs free energy of formation (ΔfG°) are fundamental thermodynamic quantities that describe the stability and spontaneity of a compound's formation from its constituent elements in their standard states.

These properties can be calculated for this compound using computational methods. The calculation typically involves:

Optimizing the molecular geometry.

Performing a vibrational frequency analysis to obtain thermal corrections.

Using atomization or isodesmic reaction schemes to calculate the enthalpy of formation.

Table 3: Illustrative Thermodynamic Properties for a Substituted Phenol at 298.15 K

| Property | Symbol | Representative Value | Units |

| Standard Enthalpy of Formation (gas) | ΔfH°(g) | -40 to -60 | kcal/mol |

| Standard Absolute Entropy | S°(g) | 90 to 110 | cal/mol·K |

| Standard Gibbs Free Energy of Formation | ΔfG°(g) | -10 to -30 | kcal/mol |

Note: These values are hypothetical and represent a plausible range for a molecule of this complexity based on data for other substituted phenols. researchgate.net Specific calculated or experimental values for this compound are not available in the cited literature.

Prediction of Reaction Spontaneity and Equilibrium Constants

The spontaneity of a chemical reaction can be predicted by calculating the change in Gibbs free energy (ΔG). A negative ΔG value indicates a spontaneous reaction, a positive value indicates a non-spontaneous reaction, and a value of zero suggests the reaction is at equilibrium. Computational chemistry, particularly through methods like Density Functional Theory (DFT), allows for the determination of thermodynamic properties such as enthalpy (ΔH), entropy (ΔS), and consequently Gibbs free energy for reactions involving this compound.

For instance, the theoretical formation of this compound from its precursors can be assessed. Similarly, the spontaneity of its potential reactions, such as nucleophilic substitution or reduction of the nitro group, can be investigated. In a related study on a different Schiff base compound, the change in Gibbs free energy for its formation was calculated to be -824.841 kJ/mol at 298.15 K, indicating a spontaneous process. acs.org This highlights the utility of such computational approaches.

The equilibrium constant (K) for a reaction is related to the standard Gibbs free energy change (ΔG°) by the equation:

ΔG° = -RT ln(K)

A hypothetical set of thermodynamic data for a representative reaction of this compound, calculated using a DFT method like B3LYP, is presented below.

Table 1: Hypothetical Thermodynamic Data for a Reaction of this compound

| Thermodynamic Parameter | Calculated Value | Implication |

| ΔH (Enthalpy Change) | -75 kJ/mol | Exothermic Reaction |

| ΔS (Entropy Change) | -0.15 kJ/(mol·K) | Decrease in Disorder |

| ΔG (Gibbs Free Energy at 298K) | -30.3 kJ/mol | Spontaneous Reaction |

| K (Equilibrium Constant at 298K) | 2.2 x 10⁵ | Products are favored at equilibrium |

Note: The data in this table is illustrative and based on typical values for similar organic reactions.

Investigation of Non-Linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are crucial for applications in optoelectronics, including frequency conversion and optical switching. Organic molecules, particularly those with electron-donating and electron-accepting groups connected by a π-conjugated system, often exhibit large NLO responses. The molecular structure of this compound, featuring a hydroxyl group (donor), a nitro group (acceptor), and a bromine atom on a phenyl ring, suggests potential for NLO activity. researchgate.net

Computational methods are instrumental in predicting the NLO properties of molecules, guiding the synthesis of promising candidates. rsc.org The key parameters are the molecular polarizability (α) and the first-order hyperpolarizability (β).

The polarizability (α) and first-order hyperpolarizability (β) are tensor quantities that describe the response of a molecule to an external electric field. DFT calculations are a common method for computing these properties. researchgate.net The magnitude of the first-order hyperpolarizability is a critical indicator of a molecule's potential for second-harmonic generation (SHG), a primary NLO phenomenon.

The total static dipole moment (μ), the mean polarizability (⟨α⟩), and the total first-order hyperpolarizability (β_tot) can be calculated using the following equations:

μ = (μ_x² + μ_y² + μ_z²)^(1/2) ⟨α⟩ = (α_xx + α_yy + α_zz) / 3 β_tot = (β_x² + β_y² + β_z²)^(1/2)

where β_i = β_iii + (1/3) Σ (β_ijj + β_jij + β_jji) for i, j ∈ {x, y, z}.

Computational studies on similar molecules, such as other substituted phenols and nitrobenzene (B124822) derivatives, have demonstrated the effectiveness of these calculations in predicting NLO behavior. dergipark.org.trjournaleras.com For comparison, the calculated first-order hyperpolarizability of urea, a standard reference material, is often used. journaleras.com Studies have shown that the presence of bromo substituents can significantly enhance NLO properties. researchgate.net

Table 2: Hypothetical Calculated NLO Properties of this compound

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | 4.5 D |

| Mean Polarizability (⟨α⟩) | 120 x 10⁻²⁴ esu |

| First-Order Hyperpolarizability (β_tot) | 15 x 10⁻³⁰ esu |

Note: These values are hypothetical and serve as an illustration of the data obtained from computational analysis using methods like DFT/B3LYP.

The NLO response of a molecule is intrinsically linked to its electronic structure. A large first-order hyperpolarizability (β) is typically associated with a significant intramolecular charge transfer (ICT). In this compound, the electron-donating hydroxyl group and the electron-withdrawing nitro group facilitate this ICT across the aromatic ring. The bromine atom, being an electron-withdrawing group, can also influence the electronic distribution and potentially enhance the NLO response. researchgate.net

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is another important factor. A smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability, as it indicates easier electronic transitions. rsc.org Computational models can calculate the energies of these frontier orbitals and visualize their distribution to understand the charge transfer characteristics of the molecule.

Chemical Transformations and Reaction Mechanisms of 5 Bromo 2 Methyl 3 Nitrophenol

Substitution Reactions on the Aromatic Ring System

The benzene (B151609) ring of 5-Bromo-2-methyl-3-nitrophenol is highly substituted, leaving only two available positions for further substitution. The nature of these subsequent reactions, whether nucleophilic or electrophilic, is heavily influenced by the existing groups.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. The generally accepted mechanism involves two steps: the nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex, followed by the departure of the leaving group, which restores the aromaticity of the ring. libretexts.org For this reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. libretexts.orgyoutube.com These groups stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.orgyoutube.com

In the case of this compound, the bromine atom at the C5 position is the potential leaving group. However, the molecule's substitution pattern is not favorable for a standard SNAr reaction. The most powerful electron-withdrawing group, the nitro group (-NO2), is located at the C3 position, which is meta to the bromine. A meta-positioned withdrawing group offers minimal resonance stabilization to the anionic intermediate that would form upon nucleophilic attack at C5. libretexts.org

Furthermore, the ring also contains electron-donating groups: the strongly activating hydroxyl group (-OH) at C1 (ortho to the bromine) and the weakly activating methyl group (-CH3) at C2 (para to the bromine). Under the basic conditions often required for SNAr, the hydroxyl group would be deprotonated to form a phenoxide ion (-O⁻), an even more powerful electron-donating group. These groups increase the electron density of the ring, which would repel an incoming nucleophile and destabilize the negatively charged intermediate, thus hindering the SNAr pathway. Consequently, displacing the bromine atom via nucleophilic aromatic substitution would require harsh reaction conditions.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.com The reaction proceeds via a two-step mechanism: attack of the electrophile by the pi-electrons of the aromatic ring to form a carbocation intermediate (an arenium ion or sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.commsu.edu The existing substituents on the ring determine the rate of reaction and the position of the incoming electrophile.

The aromatic ring of this compound has four substituents with competing directing effects:

Hydroxyl (-OH): A strongly activating, ortho-, para-directing group.

Methyl (-CH3): An activating, ortho-, para-directing group.

Nitro (-NO2): A strongly deactivating, meta-directing group.

Bromo (-Br): A deactivating, ortho-, para-directing group.

The hydroxyl group is the most powerful activating group and therefore exerts the dominant directing effect. The available positions for substitution are C4 and C6. The directing effects on these positions are as follows:

Position C4: This position is ortho to the hydroxyl group, meta to the methyl group, ortho to the bromine atom, and meta to the nitro group.

Position C6: This position is para to the hydroxyl group, ortho to the methyl group, meta to the bromine atom, and meta to the nitro group.

Given that the hydroxyl group is the strongest activator, it will preferentially direct incoming electrophiles to its ortho and para positions. Steric hindrance from the adjacent bromine at C5 might slightly disfavor substitution at C4. Therefore, electrophilic attack is most likely to occur at the C6 position, which is para to the powerful hydroxyl director and ortho to the activating methyl group.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 5-Bromo-2-methyl-3,6-dinitrophenol |

| Halogenation | Br₂ / FeBr₃ | 4,5-Dibromo-2-methyl-3-nitrophenol |

| Sulfonation | Fuming H₂SO₄ | 4-Bromo-2-hydroxy-3-methyl-6-nitrobenzenesulfonic acid |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | Generally not feasible due to the strongly deactivating nitro group and potential for side reactions with the hydroxyl group. |

Chemical Modifications of the Nitro Group

The nitro group is a versatile functional group that can be transformed into various other nitrogen-containing moieties, significantly altering the chemical properties of the molecule.

The reduction of an aromatic nitro group to a primary amine is a fundamental and widely used transformation in organic synthesis. wikipedia.org This conversion can be achieved using a variety of reducing agents. Common methods include catalytic hydrogenation or the use of dissolving metals in acidic media. wikipedia.org For this compound, this reaction would yield 3-Amino-5-bromo-2-methylphenol. The choice of reagent can be critical to avoid the reduction of other functional groups, although the phenolic hydroxyl and aryl bromide are generally stable under many nitro reduction conditions.

Table 2: Common Reagents for the Reduction of a Nitro Group to an Amine

| Reagent System | Description |

|---|---|

| H₂ / Catalyst (Pd, Pt, Ni) | Catalytic hydrogenation is a clean and efficient method. Palladium on carbon (Pd/C) is a common choice. wikipedia.org |

| Fe / HCl or Acetic Acid | A classic and cost-effective method often used in industrial settings. Iron in acidic media is a reliable reducing agent for nitroarenes. wikipedia.orgedurev.in |

| Sn / HCl | Tin metal in concentrated hydrochloric acid is another traditional method for this reduction. |

| SnCl₂ | Stannous chloride can also be used for the reduction of nitro groups. wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | This reagent can selectively reduce nitro groups in the presence of other reducible functionalities. wikipedia.org |

Beyond complete reduction to an amine, the nitro group can be converted into intermediate oxidation states, leading to a range of derivatives such as hydroxylamines, azo compounds, and azoxy compounds. The specific product obtained depends on the reducing agent and the reaction conditions. wikipedia.org

Reduction to Hydroxylamines: Partial reduction of the nitro group can yield an N-arylhydroxylamine. This can often be achieved using zinc dust in the presence of an ammonium (B1175870) chloride solution or through catalytic methods with specific catalysts like rhodium on carbon with hydrazine (B178648). wikipedia.orgmdpi.com The product from this compound would be 5-Bromo-3-(hydroxyamino)-2-methylphenol.

Reduction to Azo and Azoxy Compounds: Bimolecular reduction products can be formed under certain conditions. For instance, treatment of aromatic nitro compounds with reagents like sodium arsenite or other specific metal hydrides can lead to the formation of azoxy compounds. wikipedia.org Further reduction can yield azo compounds. Treatment with excess zinc metal can result in the formation of hydrazo compounds (N,N'-diarylhydrazine). wikipedia.org

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can undergo a variety of reactions, most notably those involving the deprotonation of the hydroxyl proton to form a nucleophilic phenoxide ion.

The acidity of the hydroxyl group in this compound is enhanced by the electron-withdrawing effects of the nitro and bromo substituents. This facilitates the formation of the corresponding phenoxide salt upon treatment with a base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃). This phenoxide is a potent nucleophile and can participate in several key reactions.

Williamson Ether Synthesis: The phenoxide ion can react with alkyl halides (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to form ethers. This reaction provides a straightforward method to convert the phenolic hydroxyl group into an alkoxy group. For example, reaction with methyl iodide would yield 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene.

Esterification: Phenols can be converted to esters through reaction with acylating agents like acid chlorides or acid anhydrides, typically in the presence of a base such as pyridine (B92270). For instance, reacting this compound with acetyl chloride would produce 5-bromo-2-methyl-3-nitrophenyl acetate.

Table 3: Representative Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagents | General Product Structure |

|---|---|---|

| Ether Synthesis | 1. Base (e.g., NaOH, K₂CO₃) 2. Alkyl Halide (R-X) | Anisole derivative (Aryl-O-R) |

| Esterification | Acid Chloride (RCOCl) / Base (e.g., Pyridine) | Phenyl ester (Aryl-O-COR) |

| Esterification | Acid Anhydride ((RCO)₂O) / Base | Phenyl ester (Aryl-O-COR) |

O-Alkylation and O-Acylation Reactions (Ether and Ester Formation)

The hydroxyl group of this compound is acidic, allowing for deprotonation by a suitable base to form a phenoxide anion. This phenoxide is a potent nucleophile, readily participating in O-alkylation and O-acylation reactions to yield the corresponding ethers and esters.

O-Alkylation (Ether Formation): The Williamson ether synthesis provides a classic and effective route for the conversion of phenols to ethers. The reaction involves the nucleophilic substitution (SN2) of an alkyl halide by the phenoxide ion. The reaction's efficiency is influenced by the nature of the alkylating agent and the reaction conditions. For instance, primary alkyl halides are preferred to minimize competing elimination reactions. researchgate.net The presence of electron-withdrawing groups like the nitro and bromo substituents on the aromatic ring enhances the acidity of the phenolic proton, facilitating the initial deprotonation step.

O-Acylation (Ester Formation): Esterification can be achieved through reaction with acylating agents such as acyl chlorides or anhydrides. This type of reaction, often referred to as a Schotten-Baumann reaction when conducted under basic conditions, proceeds via nucleophilic acyl substitution. lew.ro The phenoxide attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate which then collapses to form the ester. Phase-transfer catalysis can be employed to enhance the reaction rate and yield by facilitating the transfer of the phenoxide anion into an organic phase where it can react with the acylating agent. lew.ro

| Reaction Type | Reagents | Typical Conditions | Product |

|---|---|---|---|

| O-Alkylation (Etherification) | 1. Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) 2. Methyl Iodide (CH₃I) | Anhydrous solvent (e.g., DMF, Acetone), Room Temperature | 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene |

| O-Alkylation (Etherification) | 1. Sodium Hydroxide (NaOH) 2. Ethyl Bromide (CH₃CH₂Br) | Biphasic system with a phase-transfer catalyst (e.g., TBAB), 50-70°C | 5-Bromo-1-ethoxy-2-methyl-3-nitrobenzene |

| O-Acylation (Esterification) | 1. Pyridine or Triethylamine (Et₃N) 2. Acetyl Chloride (CH₃COCl) | Anhydrous solvent (e.g., DCM, THF), 0°C to Room Temperature | (5-Bromo-2-methyl-3-nitrophenyl) acetate |

| O-Acylation (Esterification) | 1. Pyridine 2. Benzoyl Chloride (C₆H₅COCl) | Anhydrous solvent (e.g., DCM), Room Temperature | (5-Bromo-2-methyl-3-nitrophenyl) benzoate |

Coordination Chemistry through the Phenolic Oxygen Atom

The deprotonated form of this compound can act as a versatile ligand in coordination chemistry. The primary coordination site is the negatively charged phenolic oxygen, which can form strong bonds with a variety of metal ions.

Furthermore, the presence of the nitro group at the ortho position relative to the hydroxyl group allows for the possibility of chelation. The oxygen atoms of the nitro group can also participate in coordination, leading to the formation of a stable five-membered chelate ring with the metal center. This bidentate coordination mode significantly enhances the stability of the resulting metal complex compared to monodentate coordination. Studies on related nitrosophenolato compounds have shown they form intensely colored complexes with metals like copper, iron, and mercury, a property often exploited in analytical chemistry. encyclopedia.pub The substituent groups (bromo and methyl) can modulate the electronic properties and steric profile of the ligand, thereby influencing the stability and geometry of the metal complexes.